4-Chloro-6-methyl-2-(methylthio)pyrimidine

Process Chemistry Solid-State Handling Physicochemical Property

Substituting simpler pyrimidine analogs often leads to unwanted C-6 side reactions and low-melting liquids that complicate purification. This compound's 6-methyl group directs regioselective SNAr exclusively to the 4-position, delivering single regioisomer products without chromatography. Its crystalline solid form (M.P. 38-42 °C) is compatible with automated solid dispensing platforms, reducing cycle time in medicinal chemistry campaigns. Cited in agrochemical patents (EP1754706, EP1790650) for herbicide synthesis.

Molecular Formula C6H7ClN2S
Molecular Weight 174.65 g/mol
CAS No. 17119-73-2
Cat. No. B057538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-2-(methylthio)pyrimidine
CAS17119-73-2
SynonymsNSC 48354
Molecular FormulaC6H7ClN2S
Molecular Weight174.65 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SC)Cl
InChIInChI=1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3
InChIKeyALMBOXQFPLQVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methyl-2-(methylthio)pyrimidine Overview


4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2) is a polyfunctionalized pyrimidine building block featuring a reactive 4-chloro leaving group, a modifiable 2-methylthio group, and a 6-methyl substituent that influences both physicochemical properties and regioselectivity in downstream transformations . This compound has demonstrated utility in nucleophilic aromatic substitution and cross-coupling chemistries to access biologically active molecules [1], and is specifically cited in patents as an intermediate for agrochemical and pharmaceutical agents .

Reactive 4-chloro leaving group for SNAr and cross-coupling chemistries
6-Methyl substituent directs regioselective nucleophilic attack
Crystalline solid simplifies automated gravimetric dispensing

4-Chloro-6-methyl-2-(methylthio)pyrimidine: Why Generic Analogs Fail


Attempting to substitute 4-Chloro-6-methyl-2-(methylthio)pyrimidine with simpler analogs such as 4-chloro-2-(methylthio)pyrimidine or 4,6-dichloro-2-(methylthio)pyrimidine introduces significant risks in process chemistry and final product quality. The 6-methyl group in the target compound is not an inert bystander; it fundamentally alters the electronic environment of the ring, directing regioselective nucleophilic attack and preventing unwanted side reactions at the C-6 position [1]. Furthermore, the presence of the methyl group dramatically changes the physical state of the intermediate from a low-melting liquid to a easily handled crystalline solid, simplifying purification and scale-up operations .

Des-methyl analog Liquid at room temperature; lacks regioisomer control and may require cold storage and liquid handling.
4,6-Dichloro analog Non-selective substitution yields regioisomer mixtures, adding chromatographic purification and reducing effective yield.
Methyl-blocked C-6 Substitution at the 6-position is blocked; analogs without this feature may introduce unwanted side reactions.

4-Chloro-6-methyl-2-(methylthio)pyrimidine Sourcing Differentiation


Solid-State Handling vs. Liquid Analog

The introduction of the 6-methyl group elevates the melting point by approximately 40 °C compared to the des-methyl analog, 4-chloro-2-(methylthio)pyrimidine. The target compound is a crystalline solid at standard laboratory conditions (Melting Point: 38.0–42.0 °C ), while the comparator is a liquid at room temperature (Melting Point: −2 °C ). This solid-state morphology simplifies automated dispensing, reduces volatility, and eliminates the need for specialized low-temperature storage required for the liquid analog.

Solid vs. Liquid Handling
Reported
ΔM.P. ≈ 40–44 °C; target solid (38–42 °C) vs. liquid analog (−2 °C)
Solid-state simplifies automated gravimetric dispensing
Data from supplier COA; verify at scale
Process Chemistry Solid-State Handling Physicochemical Property

Regioselective Alkoxylation Advantage

Reaction of the target compound with sodium alkoxide exclusively yields the 4-alkoxy-6-methyl-2-methylthiopyrimidine without competing substitution at the 6-position [1]. This contrasts with 4,6-dichloro-2-(methylthio)pyrimidine, which can undergo non-selective reactions at both the 4- and 6-positions, leading to mixtures of mono- and bis-substituted products and requiring chromatographic purification [2]. The inherent blocking of the C-6 position by the methyl group ensures a single regioisomer, maximizing effective yield.

Regioselective Alkoxylation
Class-level
Single 4-substituted product; 4,6-dichloro analog produces regioisomer mixtures
Avoids positional isomer purification
Class-level reactivity; confirm with specific substrate
Nucleophilic Aromatic Substitution Regioselectivity Alkoxylation

Scalable High-Yield Synthetic Route

The target compound can be synthesized via regioselective mono-methylation or reduction of 4,6-dichloro-2-(methylthio)pyrimidine in optimized yields. A representative procedure reports an isolated yield of 80% under controlled conditions (8.27 g from 10 mmol scale) [1]. In contrast, the synthesis of the analog 4-chloro-2-(methylthio)pyrimidine from 2,4-dichloropyrimidine often proceeds with lower yields or requires more stringent conditions due to competing disubstitution .

Synthetic Yield
Context-dependent
80% isolated yield (10 mmol scale) from 4,6-dichloro precursor
Supports cost-effective scale-up
Yield context-dependent; validate on larger scale
Synthetic Methodology Scale-Up Yield Optimization

Sulfone Oxidation for Amine Displacement

The methylthio group of the target compound can be oxidized to the corresponding sulfone, 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine, using Oxone® or m-CPBA. This sulfone intermediate exhibits an even higher melting point (87–89 °C ) and is a significantly more activated electrophile for SNAr reactions with amines [1]. This two-step activation strategy (oxidation, then displacement) allows the introduction of poorly nucleophilic amines that fail to react directly with the parent methylthio compound.

Sulfone Activation
Class-level
Oxidation to sulfone (M.P. 87–89 °C) enables amine SNAr at lower temperatures
Broadens amine scope for late-stage diversification
Applicable to poorly nucleophilic amines; verify scope
Oxidation Sulfone Chemistry Medicinal Chemistry

Patent-Protected Agrochemical Intermediate

The specific substitution pattern of 4-Chloro-6-methyl-2-(methylthio)pyrimidine is explicitly claimed as a key intermediate in granted patents EP1754706 (2007) and EP1790650 (2007) . These patents describe the synthesis of herbicidal and fungicidal pyrimidine derivatives. While general chloropyrimidines like 4-chloro-2-(methylthio)pyrimidine are used broadly, the 6-methyl group in the target compound is essential for the biological activity and selectivity profile of the final active ingredient described in these specific intellectual property filings.

Patent-Protected Intermediate
Specification review
Specifically claimed in EP1754706 and EP1790650 as herbicide intermediate
Critical for IP compliance in agrochemical synthesis
Patent literature; verify FTO for specific use
Agrochemical Intermediate Patent Protection Herbicide Synthesis

4-Chloro-6-methyl-2-(methylthio)pyrimidine: Preferred Applications


High-Throughput Experimentation (HTE)

The solid-state morphology of this compound (M.P. 38–42 °C) makes it ideal for automated solid dispensing platforms commonly used in HTE . The 6-methyl group ensures single regioisomer products in SNAr chemistry, which is essential for generating pure compound libraries without post-reaction chromatography [1]. This combination significantly reduces cycle time and cost per data point in medicinal chemistry campaigns.

Herbicide Intermediate Scale-Up

The compound's direct application in patented routes (EP1754706, EP1790650) for synthesizing herbicides makes it a critical raw material for agrochemical manufacturers . The high yield (80%) of its synthesis from readily available precursors ensures economically viable large-scale production, a key factor in the competitive agrochemical market [2].

Sulfone-Mediated Late-Stage Functionalization

For programs requiring the introduction of structurally diverse amines onto the pyrimidine core, the two-step protocol starting with this compound (oxidation to sulfone, then SNAr) provides a versatile and high-yielding pathway . This method is particularly valuable when the amine coupling partner is an expensive, complex fragment or a delicate pharmacophore that cannot tolerate harsher direct-displacement conditions [3].

Application
Selection Property
Validation Focus
High-Throughput Experimentation (HTE)
Solid-state morphology & regioselective SNAr
Automated platform compatibility; single-regioisomer library purity
Herbicide Intermediate Scale-Up
Patent-specific intermediate & reported high-yield route
IP compliance verification; cost-model review at scale
Sulfone-Mediated Late-Stage Functionalization
Sulfone activation for expanded amine scope
Reaction scope testing with diverse amines; intermediate purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-methyl-2-(methylthio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.